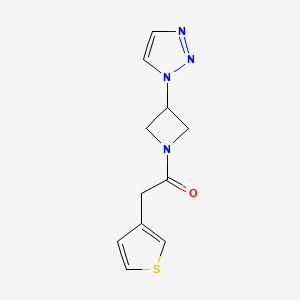

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

2-thiophen-3-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJSLQXQZNDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The azetidine ring can be constructed through cyclization reactions, and the thiophene moiety can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the triazole ring or the ethanone group, leading to the formation of amines or alcohols.

Substitution: Substitution reactions can occur at various positions on the triazole and thiophene rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted triazoles and thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound can be used in the manufacture of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Azetidine vs. Piperazine Derivatives

- Compound 5i–5l (): Benzothiazole-piperazine-triazole hybrids (e.g., 5i: C, 60.69%; H, 4.58%; N, 21.23%) exhibit anticancer activity.

- Spectral Differences : Azetidine’s protons resonate at δ ~3.5–4.5 ppm in ¹H-NMR, distinct from piperazine’s δ ~2.5–3.5 ppm signals.

Azetidine vs. Pyrrolidine Derivatives

Substituent Modifications

Thiophene-3-yl vs. Benzothiazole/Thiazole

- Compound 5j (): Contains a benzothiazole group (EI-MS: 507.10). Thiophene-3-yl in the target compound lacks benzothiazole’s nitrogen atom, reducing basicity but enhancing π-π stacking with aromatic residues in biological targets .

- Compound 7 (): A thiazole-triazole hybrid.

Thiophene-3-yl vs. Aryl Ethers

- CAS 2034339-97-2 (): Substituted with a phenoxymethyl-triazole and o-tolyloxy group.

Functional Group Comparisons

Triazoloamide Derivatives

- Compound 2ead (): N-Methyl-N-phenyl-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetamide shares the thiophene-triazole motif but replaces azetidine with an acetamide chain. The azetidine in the target compound likely enhances rigidity, reducing off-target interactions .

- Compound 9b (): Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate features a thiadiazole core. The target compound’s azetidine-triazole-thiophene architecture offers a more compact scaffold for drug design .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Analogs

*Estimated based on structural similarity to CAS 2034339-97-2.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a thiophene group. This structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry. The triazole and thiophene rings are known for their roles in various pharmacological applications, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the triazole ring via Huisgen cycloaddition reactions and the introduction of the azetidine and thiophene moieties through nucleophilic substitution reactions. The general synthetic route includes:

- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.

- Synthesis of the Azetidine Ring : Involves cyclization reactions with suitable precursors.

- Coupling with Thiophene : The thiophene moiety is introduced through an electrophilic aromatic substitution or similar method.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 1 | Antibacterial | Staphylococcus aureus | 0.5 |

| 2 | Antifungal | Candida albicans | 1.0 |

| 3 | Antitubercular | Mycobacterium tuberculosis | 0.25 |

Studies have demonstrated that the incorporation of both triazole and thiophene enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Triazole Ring : Known for its ability to chelate metal ions, which can inhibit metalloenzymes critical for bacterial survival.

- Azetidine Moiety : May affect membrane integrity, disrupting cellular functions.

- Thiophene Group : Contributes to the lipophilicity of the compound, enhancing its ability to penetrate cellular membranes.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study by Dhumal et al. (2016) highlighted a series of triazole derivatives that exhibited potent antibacterial activity against Mycobacterium bovis, suggesting that modifications in the azetidine structure could enhance efficacy against resistant strains.

- Anticancer Research : Research conducted by Desai et al. (2018) on similar compounds showed promising results in inhibiting tumor growth in xenograft models, indicating that structural diversity plays a crucial role in therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with triazole and thiophene moieties. Key steps include:

- Triazole-Azetidine Formation : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring onto the azetidine scaffold .

- Thiophene Incorporation : Nucleophilic substitution or Friedel-Crafts acylation to attach the thiophen-3-yl group. Solvent choice (e.g., DMF or ethanol) and temperature (reflux vs. room temperature) critically impact yield. For example, refluxing in ethanol with a base (KCO) improves thiophene coupling efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- H/C NMR : Focus on the azetidine ring protons (δ 3.5–4.5 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.5 ppm). The triazole proton appears as a singlet near δ 8.0 ppm .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm and triazole C=N absorption at ~1600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially the loss of the azetidine ring (m/z ~70–80) .

Q. What initial biological screening approaches are recommended for assessing its potential therapeutic applications?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values can be compared to reference drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include controls for cytotoxicity in normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, culture conditions, and endpoint measurements (e.g., ATP-based vs. resazurin assays). Variability in MIC values may arise from differences in microbial strains .

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities (e.g., unreacted azetidine precursors) as contributors to inconsistent bioactivity .

- Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography or NOESY NMR, as incorrect assignments of azetidine ring conformation can alter activity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of modifications to the azetidine or thiophene moieties?

- Methodological Answer :

- Azetidine Modifications : Synthesize analogs with methyl or phenyl substituents on the azetidine nitrogen. Compare solubility and binding affinity via molecular docking (e.g., AutoDock Vina) to targets like kinases or GPCRs .

- Thiophene Variations : Replace thiophen-3-yl with thiophen-2-yl or furan derivatives. Assess electronic effects using Hammett constants and correlate with antimicrobial potency .

- Triazole Substitutions : Introduce bulkier groups (e.g., benzyl) to the triazole ring to evaluate steric effects on target engagement .

Q. What computational methods are utilized to predict binding modes or interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., cytochrome P450). Key interactions include hydrogen bonding between the triazole nitrogen and active-site residues .

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity across derivative libraries .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported IC values for anticancer activity.

- Resolution :

- Verify assay protocols (e.g., incubation time, serum concentration in media).

- Compare compound stability under assay conditions (e.g., degradation in DMSO over time).

- Re-test using orthogonal methods (e.g., apoptosis markers via flow cytometry vs. metabolic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.